molecular formula C9H9BrO4 B13700505 3-Bromo-5-methoxymandelic acid

3-Bromo-5-methoxymandelic acid

Cat. No.: B13700505
M. Wt: 261.07 g/mol
InChI Key: BOSIBWRBHZELEI-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, along with a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxymandelic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxymandelic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxymandelic acid.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 5-methoxymandelic acid.

    Substitution: Formation of substituted mandelic acid derivatives.

Scientific Research Applications

3-Bromo-5-methoxymandelic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxybenzoic acid
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 5-Bromo-2-methoxybenzoic acid

Uniqueness

3-Bromo-5-methoxymandelic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-5(2-6(10)4-7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

BOSIBWRBHZELEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)O)Br

Origin of Product

United States

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